molecular formula C13H7BrCl6 B590214 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene CAS No. 36483-55-3

5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene

Cat. No.: B590214
CAS No.: 36483-55-3
M. Wt: 455.803
InChI Key: LTQZQQQNZBNZHI-UHFFFAOYSA-N
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Description

5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is a synthetic organic compound characterized by the presence of a bromophenyl group and a hexachloronorbornene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene typically involves the reaction of hexachloronorbornene with bromobenzene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the bromophenyl group to the norbornene structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases (such as potassium carbonate), and solvents (such as dimethylformamide). The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene involves its interaction with specific molecular targets and pathways. The bromophenyl group and hexachloronorbornene structure allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Bromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene include other bromophenyl derivatives and hexachloronorbornene analogs. Examples include:

  • 4-Bromophenylacetic acid
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Uniqueness

The uniqueness of this compound lies in its specific combination of a bromophenyl group and a hexachloronorbornene structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-(2-bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl6/c14-8-4-2-1-3-6(8)7-5-11(17)9(15)10(16)12(7,18)13(11,19)20/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQZQQQNZBNZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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